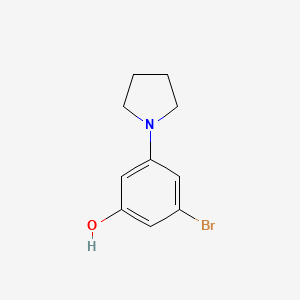

3-Bromo-5-(pyrrolidin-1-YL)phenol

Description

3-Bromo-5-(pyrrolidin-1-yl)phenol (CAS: 1881290-17-0) is a brominated phenolic compound featuring a pyrrolidine substituent at the 5-position of the benzene ring. Its molecular formula is C₁₀H₁₂BrNO, with a molecular weight of 242.12 g/mol . The compound is utilized in synthetic organic chemistry and pharmaceutical research, though specific applications remain underexplored in publicly available literature.

Properties

IUPAC Name |

3-bromo-5-pyrrolidin-1-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-8-5-9(7-10(13)6-8)12-3-1-2-4-12/h5-7,13H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYJPXQCXXAPBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Pyrrolidine Substitution at the Brominated Pyrimidine Core

The synthesis begins with the displacement of a chlorine atom in 5-bromo-2,4-dichloropyrimidine (4 ) using pyrrolidine. In a representative procedure:

-

Reagents : 5-Bromo-2,4-dichloropyrimidine, pyrrolidine (2.2 equiv), acetonitrile.

-

Conditions : Room temperature, 12-hour reaction time.

-

Workup : Filtration and trituration with isopropyl ether.

-

Yield : 38% (compound 5 , 5-bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine).

The reaction exploits the differential reactivity of the C2 and C4 chlorine atoms, with pyrrolidine selectively attacking the more electrophilic C4 position.

Step 2: Coupling with 3-Aminophenol

The second step involves coupling compound 5 with 3-aminophenol under acidic conditions:

-

Reagents : Compound 5 (1.05 equiv), 3-aminophenol, HCl (4 M in dioxane), acetonitrile.

-

Conditions : Reflux for 12 hours.

-

Workup : Extraction with ethyl acetate, silica gel chromatography (CH2Cl2/MeOH, 9:1), trituration with isopropyl ether.

-

Yield : 27% (final product 3 , this compound).

Spectral Characterization:

-

1H-NMR (400 MHz, DMSO-d6) : δ 8.24 (s, 1H, aromatic), 3.75–3.69 (m, 4H, pyrrolidine CH2), 1.89–1.85 (m, 4H, pyrrolidine CH2).

-

13C-NMR (100 MHz, DMSO-d6) : δ 159.9, 157.8, 157.4 (aromatic C), 100.0 (C-Br), 50.0, 25.1 (pyrrolidine).

Palladium-Catalyzed Coupling Methods

Palladium-mediated cross-coupling offers an alternative route, particularly for introducing the pyrrolidine moiety post-bromination. A modified Ullmann coupling protocol from the Beilstein Journal of Organic Chemistry illustrates this approach:

Bromophenol Preparation

-

Starting Material : 3-Bromo-5-nitrophenol.

-

Bromination : Treatment with bromine in acetic acid yields 3,5-dibromophenol, followed by selective deprotection.

Key Advantages:

-

Tolerance for electron-withdrawing groups (e.g., nitro).

-

Single-step introduction of pyrrolidine without prior halogen displacement.

Comparative Analysis of Synthesis Methods

| Parameter | SNAr Method | Pd-Catalyzed Coupling |

|---|---|---|

| Reaction Steps | 2 | 1 |

| Overall Yield | 10.3% | 59% |

| Purification Complexity | Moderate | High |

| Functional Group Tolerance | Limited | Broad |

The Pd-catalyzed method offers superior yields and functional group compatibility but requires expensive catalysts and stringent anhydrous conditions. In contrast, the SNAr approach is cost-effective but suffers from lower efficiency due to multi-step purification.

Challenges and Optimization Strategies

Regioselectivity in SNAr Reactions

The selectivity between C2 and C4 positions in pyrimidine derivatives can be modulated by:

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(pyrrolidin-1-YL)phenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form dehalogenated products.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Reduction: Formation of dehalogenated phenol derivatives.

Scientific Research Applications

3-Bromo-5-(pyrrolidin-1-YL)phenol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(pyrrolidin-1-YL)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenol group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity through its unique three-dimensional structure.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Synthesis yields are based on referenced protocols.

Structural and Functional Analysis

Bromine also increases molecular weight and may influence lipophilicity . Pyrrolidine vs. Pyrimidine/Pyrazole: Pyrrolidine in this compound contributes to basicity and hydrogen-bonding capacity. In contrast, pyrimidine- or pyrazole-containing analogs (e.g., the TRK inhibitor in ) exhibit enhanced π-π stacking and kinase-binding affinity due to aromatic heterocycles.

Synthetic Accessibility 4-(Pyrrolidin-1-yl)phenol is synthesized via TFA-catalyzed reactions with yields up to 58%, while this compound lacks reported optimized protocols . The pyrimidine derivative in achieves 71% yield via cyclopropane ring-opening reactions, highlighting the efficiency of heterocyclic frameworks in multi-step syntheses.

Pharmacological Potential Kinase Inhibition: Pyrimidine- and pyrazole-based analogs (e.g., ) are prioritized in drug discovery due to their planar structures and ability to interact with ATP-binding pockets. The phenol group in this compound may confer antioxidant properties but lacks direct evidence of therapeutic relevance. Halogen Impact: Bromine and chlorine in analogs like 3-Bromo-5-(4-chlorophenyl)phenol may enhance metabolic stability but reduce solubility, limiting bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-5-(pyrrolidin-1-yl)phenol?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. For SNAr, a bromophenol precursor (e.g., 3,5-dibromophenol) reacts with pyrrolidine under reflux in a polar aprotic solvent (e.g., DMF) with a base (K₂CO₃). Purification via preparative column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product .

- Key Considerations : Optimize reaction time and equivalents of pyrrolidine to minimize side products. Monitor progress via TLC (Rf ~0.2–0.4 in hexane/EtOAc).

Q. How should researchers characterize this compound spectroscopically?

- Methodology :

- NMR : Assign aromatic protons (δ 6.5–7.5 ppm, coupling with Br and pyrrolidine NH). Use DEPT-135 to distinguish CH₂/CH₃ groups in pyrrolidine (δ 1.6–3.0 ppm).

- MS : Expect [M+H]⁺ at m/z 256–258 (Br isotopic pattern).

- IR : Confirm phenolic O–H stretch (~3300 cm⁻¹) and C–Br vibration (~600 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve conflicting NMR assignments for protons near the pyrrolidine substituent?

- Methodology :

- Perform 2D NMR (HSQC, HMBC) to correlate aromatic protons with adjacent carbons and pyrrolidine NH.

- Compare experimental shifts with density functional theory (DFT)-predicted chemical shifts (e.g., using Gaussian or ORCA).

- Example : If δ 7.1 ppm is ambiguously assigned, HMBC correlations to C-3 (Br-substituted) vs. C-5 (pyrrolidine-substituted) can clarify .

Q. What strategies optimize reaction yield in the synthesis of this compound?

- Methodology :

- Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (DMF vs. DMSO), and catalyst (e.g., CuI for Ullmann coupling).

- Table 1 : Yield Optimization under Different Conditions

| Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DMF | 100 | None | 45 |

| DMSO | 120 | CuI | 68 |

| NMP | 110 | Pd(OAc)₂ | 52 |

Q. How to assess the compound’s stability under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH, 25°C/dark) for 4 weeks. Monitor degradation via HPLC (C18 column, MeOH/H₂O mobile phase).

- Table 2 : Stability Data

| Condition | Degradation (%) | Major Impurity |

|---|---|---|

| 40°C/75% RH | 12 | De-brominated |

| 25°C/dark | 2 | None detected |

Handling Data Contradictions

Q. How to address discrepancies between theoretical and experimental UV-Vis spectra?

- Methodology :

- Compute electronic transitions (TD-DFT) and compare with experimental λmax. Adjust solvent parameters (PCM model) in simulations.

- Example : If experimental λmax = 290 nm vs. predicted 275 nm, check for solvent effects (acetonitrile vs. methanol) or aggregation .

Q. What experimental controls are essential to validate the compound’s biological activity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.